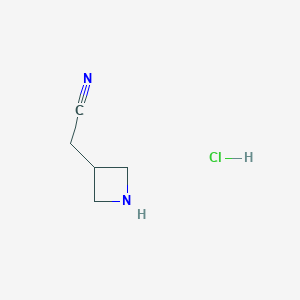
(2,4,6-Trimethylpyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines, demonstrating its robustness .Molecular Structure Analysis
The molecular structure of “(2,4,6-Trimethylpyridin-3-yl)methanol” can be represented by the InChI code 1S/C9H13NO/c1-6-4-7(2)10-8(3)9(6)5-11/h4,11H,5H2,1-3H3 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 87-89 degrees Celsius .Applications De Recherche Scientifique
Molecular Interactions and Properties
- The study of volumetric properties of binary mixtures involving 2,4,6-Trimethylpyridine with methanol, 1,2-ethanediol, and water revealed the formation of 1:1 complexes due to O–H···N bonds. These complexes exhibit differences in hydrogen bond energy and aggregation ability, significantly impacting their volumetric properties. This research aids in understanding the molecular interactions in mixtures, which is crucial for various chemical processes and material design (Przybyla, Lodowski, & Marczak, 2012).
Synthetic Methodologies
- Asymmetric synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes via [1‐(Silylmethyl)allenyl]methanols was efficiently carried out, showcasing a method that allows the synthesis of dienes with no regioselectivity issues. This process demonstrates the utility of 2,4,6-Trimethylpyridin-3-yl)methanol in facilitating reactions that yield compounds with significant potential in organic synthesis and material science (Durán-Galván & Connell, 2010).
Molecular Structure Exploration
- New polymorphs of pharmaceutical active derivatives , such as N-(6-methylpyridin-2-yl)mesitylenesulfonamide, were discovered and analyzed in terms of their solubility and crystalline structure. The identification of new polymorphs is crucial for the pharmaceutical industry, affecting drug solubility, efficacy, and patent life (Pan & Englert, 2013).
Catalysis and Reaction Mechanisms
- Methanol as a solvent and reactant in catalytic processes was explored, highlighting its role in accelerating lipid dynamics and influencing molecular structures. This research is pivotal for understanding how methanol can affect biological membranes and the stability of cell structures, which has implications for drug delivery systems and membrane biology (Nguyen et al., 2019).
Rare Earth Element Catalysis
- Research into the use of rare earth elements in methanol synthesis catalysis highlighted the improvement in catalytic performance due to the unique properties of these elements. This study contributes to the development of more efficient and sustainable catalytic processes for methanol production, which is crucial for energy technologies and chemical synthesis (Richard & Fan, 2018).
Safety and Hazards
Orientations Futures
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of the aforementioned synthesis methodology could provide a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Propriétés
IUPAC Name |
(2,4,6-trimethylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-7(2)10-8(3)9(6)5-11/h4,11H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHRGDXBBBYODI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903139 |
Source


|
| Record name | NoName_3736 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1380567.png)

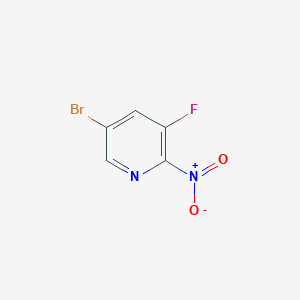
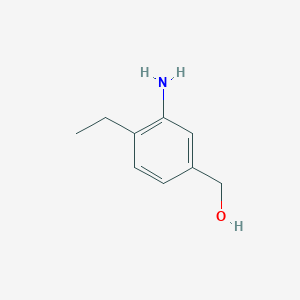
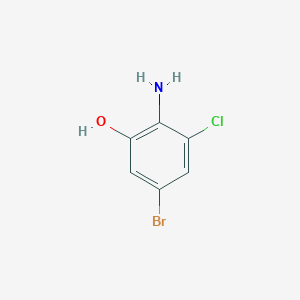
![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B1380577.png)
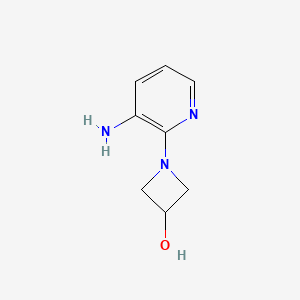

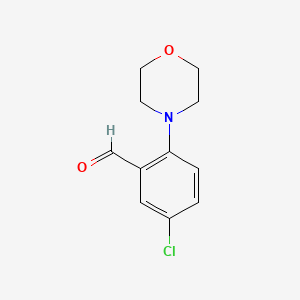

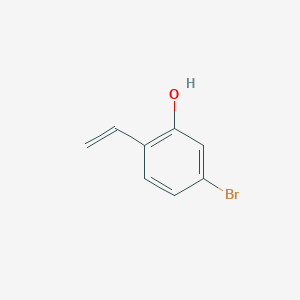

![tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B1380587.png)
